molecular formula C10H21ClN2O2 B1382839 piperidin-2-ylmethyl N-propylcarbamate hydrochloride CAS No. 1803562-46-0

piperidin-2-ylmethyl N-propylcarbamate hydrochloride

Cat. No.: B1382839
CAS No.: 1803562-46-0
M. Wt: 236.74 g/mol
InChI Key: MUNXWZHFEVEDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is systematically identified by its IUPAC name: piperidin-2-ylmethyl propylcarbamate hydrochloride. Key identifiers include:

Property Value Source
CAS Registry Number 1538389-09-1
Molecular Formula C₁₀H₂₀N₂O₂·HCl
Molecular Weight 236.74 g/mol
Synonyms This compound; MFCD28505843

The compound’s nomenclature reflects its piperidine backbone, carbamate functional group (-NHCOO-), and propyl substituent. The hydrochloride salt enhances solubility, making it practical for laboratory applications.

Molecular Structure and Stereochemical Considerations

The molecular structure of this compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a methylcarbamate group. The carbamate linkage connects the piperidine moiety to a propyl chain, while the hydrochloride salt forms via protonation of the piperidine nitrogen.

The SMILES notation (CCCNC(=O)OCC1CCCCN1.Cl) succinctly captures its connectivity. Stereochemical analysis reveals that the piperidine ring can adopt chair or boat conformations, influencing reactivity. While the compound’s stereochemistry is not explicitly detailed in available literature, related analogs (e.g., (R)- and (S)-enantiomers of piperidinylmethyl carbamates) highlight the importance of chirality in biological activity. For this derivative, the absence of stereochemical specification in synthesis protocols suggests it may exist as a racemic mixture or retain conformational flexibility in non-chiral environments.

Historical Context of Carbamate Chemistry

Carbamates, first synthesized in the 19th century, gained prominence as protecting groups for amines in peptide synthesis. Their stability under acidic conditions and ease of cleavage made them indispensable in organic chemistry. By the mid-20th century, carbamates found applications in agrochemicals (e.g., insecticides) and pharmaceuticals (e.g., cholinesterase inhibitors).

The development of this compound aligns with advances in heterocyclic chemistry. Its synthesis typically involves reacting piperidinemethanol with propyl isocyanate or chloroformate derivatives, followed by hydrochloric acid treatment to form the salt. This methodology mirrors broader trends in carbamate chemistry, where modular synthesis enables tailored physicochemical properties.

Significance in Organic Chemistry Research

This compound exemplifies the strategic use of carbamates in drug discovery. As a building block, it facilitates the synthesis of complex molecules by serving as:

  • A protecting group for amines, enabling selective reactions at other functional sites.
  • An intermediate in the preparation of bioactive compounds, such as enzyme inhibitors or receptor modulators.

Recent studies emphasize its role in optimizing pharmacokinetic profiles. For instance, the hydrochloride salt improves aqueous solubility, critical for in vitro assays. Furthermore, its piperidine core is a common pharmacophore in neuraminidase inhibitors and antipsychotic agents, underscoring its relevance in medicinal chemistry.

Properties

IUPAC Name

piperidin-2-ylmethyl N-propylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-2-6-12-10(13)14-8-9-5-3-4-7-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNXWZHFEVEDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride typically involves the reaction of piperidine with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by case studies and relevant data.

Anticancer Activity

Recent studies have identified this compound as a candidate for anticancer drug development. Its mechanism may involve the inhibition of specific protein interactions crucial for cancer cell proliferation.

Case Study: Polo-like Kinase 1 (Plk1) Inhibition

Research has shown that targeting the polo-like kinase 1 (Plk1) can lead to effective cancer treatments. Inhibitors designed from similar scaffolds to piperidin derivatives have demonstrated significant activity against Plk1, which is often overexpressed in various cancers. For instance, compounds with structural similarities have been found to selectively inhibit Plk1 without affecting related kinases, minimizing off-target effects and cytotoxicity .

Chemokine Receptor Antagonism

Piperidine derivatives, including this compound, have been investigated for their ability to act as antagonists for chemokine receptors. These receptors play critical roles in immune responses and inflammation.

Case Study: CCR5 Antagonism

A study highlighted the potential of piperidine compounds as CCR5 antagonists, which are important in the treatment of HIV/AIDS. The ability to inhibit chemokine receptor activity could provide therapeutic benefits by preventing viral entry into host cells .

Multivalent Small Molecule Inhibitors

The design of multivalent small molecules targeting RAS proteins has also included piperidine-based compounds. These molecules can bind to multiple sites on RAS proteins, potentially offering improved efficacy in cancer therapies.

Case Study: Pan-RAS Inhibitors

In a study focused on developing pan-RAS inhibitors, compounds that included piperidine structures were evaluated for their ability to inhibit mutant RAS proteins effectively. These inhibitors showed selective lethality towards mutant RAS cells while sparing normal cells, indicating a promising therapeutic window .

Table 1: Summary of Applications and Findings

Application AreaCompound TypeMechanism of ActionKey Findings
Anticancer ActivityPlk1 InhibitorsInhibition of protein interactionsSelective inhibition with reduced cytotoxicity
Chemokine Receptor AntagonismCCR5 AntagonistsBlocking chemokine receptor activityPotential for HIV/AIDS treatment
Multivalent InhibitorsPan-RAS InhibitorsBinding to multiple RAS sitesSelective lethality towards mutant RAS cells

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl N-propylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds to piperidin-2-ylmethyl N-propylcarbamate hydrochloride include piperidine-based carbamates, propionamides, and hybrid ligands targeting opioid receptors. Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activity Reference
This compound Propylcarbamate group C10H21ClN2O2 236.74 High solubility due to hydrochloride salt; used as a building block in drug discovery.
N-Phenyl-N-(piperidin-2-ylmethyl)propionamide Phenyl and propionamide groups C16H22N2O 258.36 Core template for opioid receptor ligands; exhibits high μ/δ-opioid receptor binding affinity (0.6–1.2 nM).
Piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride Cyclopentylcarbamate group C12H21ClN2O2 260.77 Enhanced lipophilicity; potential CNS penetration due to cyclopentyl substitution.
5-Fluoro-N-methyl-N-(piperidin-2-ylmethyl)pyrimidin-2-amine hydrochloride Fluorinated pyrimidine and methylamine C11H18ClFN4 260.74 Improved metabolic stability from fluorine substitution; targets kinase pathways.
Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride Morpholine carboxylate group C11H21ClN2O3 276.75 Balanced solubility and receptor selectivity; used in GPCR modulation studies.
DAMGO ([D-Ala², NMePhe⁴, Gly⁵-ol]enkephalin) Peptide-carbamate hybrid C28H38N6O7 570.64 High μ-opioid receptor affinity (nM range) but low in vivo efficacy due to poor metabolic stability.

Key Research Findings

Receptor Binding and Selectivity N-Phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives () exhibit sub-nanomolar binding affinity for μ- and δ-opioid receptors, surpassing the activity of peptide-based ligands like DAMGO. Fluorinated analogs show improved metabolic stability but require structural optimization for in vivo efficacy .

Pharmacokinetic and Physicochemical Properties

  • Hydrophobic substitutions (e.g., cyclopentyl or tetrahydronaphthyl groups) enhance cell permeability but may reduce aqueous solubility . The hydrochloride salt of the target compound mitigates this issue, offering balanced lipophilicity and solubility .
  • Fluorine or hydroxyl substitutions (e.g., in and ) improve metabolic stability and binding interactions but require dose optimization for in vivo applications .

Synthetic Accessibility

  • Piperidin-2-ylmethyl carbamates are synthesized via nucleophilic substitution or carbamate coupling reactions. For example, compound 19 (hydroxyl-substituted analog) is synthesized by deprotection of tetrahydropyranyl intermediates .
  • Hybrid ligands (e.g., and ) combine piperidine scaffolds with peptide derivatives, requiring multistep solid-phase synthesis and RP-HPLC purification .

Critical Analysis of Limitations

  • Analogs like DAMGO and N-phenylpropionamide derivatives show a disconnect between high in vitro affinity and low in vivo efficacy, attributed to poor pharmacokinetics (e.g., rapid metabolism) or insufficient CNS penetration .

Biological Activity

Piperidin-2-ylmethyl N-propylcarbamate hydrochloride (CAS No. 1803562-46-0) is a compound that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{12}H_{18}ClN_{3}O_{2}
  • Molecular Weight : 236.74 g/mol
  • Structure : The compound features a piperidine ring, which is known for its ability to interact with various biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Nitric Oxide Synthase (NOS) :
    • The compound has been studied for its potential to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Selective inhibition of nNOS can lead to reduced neuroinflammation and neuronal damage .
  • Anti-pyroptotic Activity :
    • In vitro studies have shown that derivatives of this compound can prevent pyroptosis, a form of programmed cell death associated with inflammation. For example, one derivative demonstrated a 24.9% reduction in pyroptosis at a concentration of 10 µM .
  • Anti-cancer Properties :
    • Research indicates that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from piperidine structures have shown significant pro-apoptotic activity against lung cancer (A549) and colon cancer (HCT116) cells, with late apoptosis observed in treated cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration TestedReference
nNOS InhibitionSignificant inhibitionVariable
Anti-pyroptotic24.9% reduction in pyroptosis10 µM
Pro-apoptoticInduction of late apoptosis in A549 cellsIC50 concentrations
CytotoxicityInduction of cell cycle arrestIC50 concentrations

Detailed Findings

  • Neuronal Nitric Oxide Synthase Inhibition :
    • Compounds similar to this compound have shown high selectivity against nNOS with minimal off-target effects, suggesting potential for therapeutic applications in neurodegenerative diseases .
  • Cytotoxic Effects on Cancer Cells :
    • In studies involving various cancer cell lines, compounds derived from piperidine structures exhibited potent cytotoxic effects, leading to significant reductions in cell viability and induction of apoptosis at low concentrations .
  • Mechanistic Insights :
    • Flow cytometry analysis has confirmed that these compounds can induce both early and late apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases, critical mediators of the apoptotic pathway .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride to improve yield and purity?

  • Methodology : Use solution-phase peptide synthesis with an Nα-Boc protection strategy. Employ HBTU or HATU as coupling reagents in acetonitrile under nitrogen, followed by Boc deprotection with 50% trifluoroacetic acid (TFA) in dichloromethane . Purify intermediates via reverse-phase high-performance liquid chromatography (RP-HPLC) using a semi-preparative C18 column with a gradient of 10–90% acetonitrile in 0.1% aqueous TFA . Validate purity (>95%) via analytical HPLC, HRMS, and 1^1H NMR in DMSO-d6d_6 .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural confirmation : 1^1H NMR (500 MHz) in DMSO-d6d_6 to identify proton environments (e.g., piperidine ring protons at δ 1.4–3.2 ppm) .
  • Mass analysis : ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z 784) and HRMS for exact mass verification (e.g., theoretical 784.4392 vs. observed 784.4391) .
  • Purity assessment : RP-HPLC with UV detection (λ = 214 nm) using a Vydac C18 column .

Q. How is the μ/δ opioid receptor binding affinity of this compound assessed in vitro?

  • Methodology : Perform competitive binding assays using 3^3H-labeled ligands (e.g., DAMGO for μ, DPDPE for δ receptors) in transfected CHO cells. Calculate IC50_{50} values and convert to Ki_i using the Cheng-Prusoff equation. Validate functional activity via tissue bioassays (e.g., guinea pig ileum for μ, mouse vas deferens for δ receptors) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo analgesic efficacy?

  • Methodology :

  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
  • Receptor density analysis : Compare in vitro assays (high receptor density) to in vivo CNS targets using autoradiography .
  • Signal pathway profiling : Use β-arrestin recruitment assays (e.g., BRET) to evaluate biased agonism, which may explain low intrinsic efficacy .

Q. What strategies enhance the structure-activity relationship (SAR) for improved δ-receptor selectivity?

  • Methodology :

  • Linker optimization : Introduce β-alanine spacers between the piperidine core and carbamate group to modulate conformational flexibility .
  • Substituent effects : Replace Tyr with Dmt (2,6-dimethyltyrosine) to enhance hydrophobic interactions with δ-receptor pockets .
  • Dimerization : Design bivalent ligands by conjugating two pharmacophores via a polyethylene glycol (PEG) linker to exploit receptor dimer binding .

Q. How should researchers analyze contradictory data between high receptor affinity and low functional activity?

  • Methodology :

  • Orthosteric vs. allosteric binding : Perform Schild regression analysis to differentiate competitive antagonism .
  • Receptor reserve assessment : Use irreversible antagonists (e.g., β-FNA for μ receptors) to quantify spare receptors in cellular models .
  • In silico docking : Model ligand-receptor interactions in MOE or Schrödinger to identify steric clashes or suboptimal binding poses .

Q. What purification challenges arise during scale-up, and how can they be mitigated?

  • Methodology :

  • Minor product isolation : Optimize RP-HPLC gradients (e.g., 20–60% acetonitrile over 40 minutes) to resolve closely eluting impurities .
  • Ion-pairing agents : Add 0.1% heptafluorobutyric acid (HFBA) to improve peak symmetry for basic compounds .
  • Alternative techniques : Use ion-exchange chromatography for hydrochloride salt forms .

Q. How can analogues be designed to improve metabolic stability while retaining potency?

  • Methodology :

  • Bioisosteric replacement : Substitute the carbamate group with a urea or sulfonamide to reduce esterase susceptibility .
  • Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug strategies : Mask the piperidine nitrogen with a cleavable acetyl group to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.